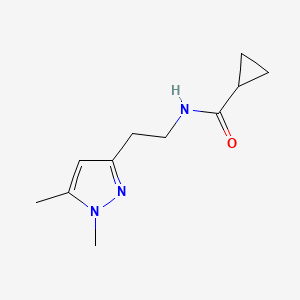
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide" belongs to a class of organic compounds known for their diverse chemical properties and potential for various applications. Research into similar compounds often focuses on their synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves cycloaddition reactions, nucleophilic substitutions, and condensation reactions. For example, McLaughlin et al. (2016) detailed the synthesis and characterization of a research chemical with a pyrazole core, emphasizing the importance of correct identification and the challenges posed by mislabeling (McLaughlin et al., 2016).
Molecular Structure Analysis
X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to elucidate the molecular structure of pyrazole derivatives. Saeed et al. (2020) utilized X-ray structure characterization and Hirshfeld surface analysis to study antipyrine derivatives, providing insights into intermolecular interactions and molecular geometry (Saeed et al., 2020).
Chemical Reactions and Properties
Research into the chemical reactions of pyrazole derivatives often explores their reactivity under various conditions and their potential to undergo cycloaddition, substitution, and rearrangement reactions. For instance, Ledenyova et al. (2018) discussed the ANRORC rearrangement in the reaction of certain pyrazolo derivatives with thiourea (Ledenyova et al., 2018).
Physical Properties Analysis
The physical properties of these compounds, including melting points, boiling points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. The synthesis and crystal structure determination provide insights into these properties, as seen in the work of Kumara et al. (2016), where the crystal and molecular structure was determined by X-ray diffraction studies (Kumara et al., 2016).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and compatibility with other compounds are derived from structural analysis and experimental observations. The study of the catalyst-free synthesis of benzamide derivatives by Rahmouni et al. (2014) highlights the reactivity of pyrazolo derivatives under different conditions (Rahmouni et al., 2014).
Aplicaciones Científicas De Investigación
Novel Synthetic Routes and Biological Activities
The development of novel synthetic routes for cyclopropane derivatives and their potential biological activities represents a significant area of research. Cyclopropane derivatives, due to their unique structural features, have been explored for various biological applications, including as potential anticancer agents. For example, the research demonstrates innovative methods for synthesizing cyclopropane derivatives via palladium-catalyzed sequential C-H activation and radical cyclization, highlighting the importance of such structures in medicinal chemistry (Giri et al., 2006). Similarly, carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for cytotoxic activity, indicating the potential therapeutic applications of cyclopropane-containing compounds (Deady et al., 2003).
Antioxidant and Anticancer Properties
Compounds containing the pyrazole moiety, similar to the one mentioned, have been investigated for their antioxidant and anticancer properties. For instance, novel indane-amide substituted pyrazole derivatives have been synthesized and tested for their antioxidant activity, suggesting the role of such compounds in developing new antioxidant agents (Mohamed & El-Sayed, 2019). Additionally, novel pyrimidiopyrazole derivatives have been synthesized and evaluated for their antitumor activity, highlighting the potential of pyrazole derivatives in cancer therapy (Fahim et al., 2019).
Direcciones Futuras
Mecanismo De Acción
Pyrazoles
are a class of organic compounds with the formula C₃H₃N₂. They are characterized by a 5-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, anti-inflammatory, antitumor, antidiabetic, antiviral, antioxidant, and antifungal activities .
Carboxamides
(RCONR₂) are a group of compounds that contain a functional group consisting of a carbonyl (C=O) and an amine (NR₂). The carboxamide functionality is found in many drug molecules because it can bind to proteins and enzymes in the body through hydrogen bonding, which can lead to various biological effects .
Propiedades
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-7-10(13-14(8)2)5-6-12-11(15)9-3-4-9/h7,9H,3-6H2,1-2H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZIKGGVSIJSPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)cyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

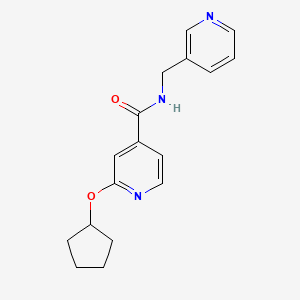
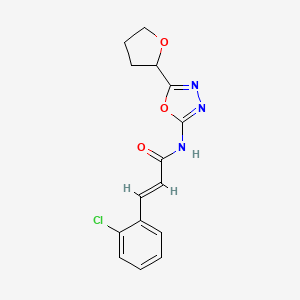
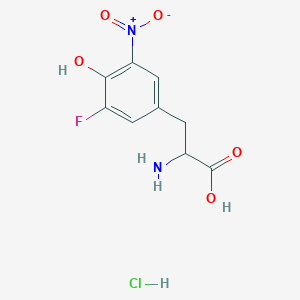
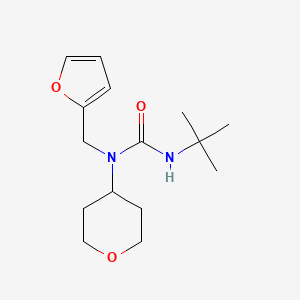
![8-fluoro-4-phenyl-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2485116.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2485117.png)
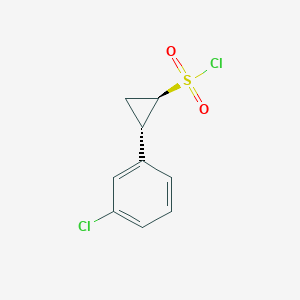
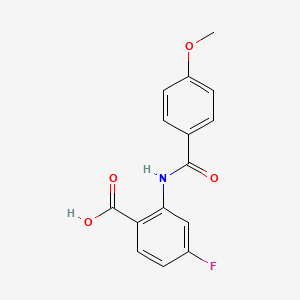
![1-(4-Fluorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-2,5-dimethylpyrrole-3-carboxamide](/img/structure/B2485124.png)
![6-(m-Tolylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2485125.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2485128.png)


![1-(2-Chlorophenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2485134.png)